Cas no 958261-51-3 (9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole)

9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a boronic ester-functionalized carbazole derivative designed for applications in organic electronics and cross-coupling reactions. The compound features two dioxaborolane groups at the 2,7-positions, enabling efficient Suzuki-Miyaura coupling for constructing conjugated polymers or small molecules. The heptadecyl side chain enhances solubility in organic solvents, facilitating solution-based processing. This monomer is particularly valuable in synthesizing high-performance optoelectronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its stable boronate groups and extended π-conjugation. Its structural design ensures compatibility with various polymerization conditions while maintaining thermal and oxidative stability.
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole structure
958261-51-3 structure
Product Name:9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
CAS No:958261-51-3
MF:C41H65B2NO4
MW:657.581112623215
MDL:MFCD16621134
CID:839611
PubChem ID:253661602
Update Time:2025-10-11

9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole Chemical and Physical Properties

Names and Identifiers

    • 9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
    • 9-(9-Heptadecanyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
    • 9-(1-OCTYLNONYL)-2,7-BIS(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-9H-CARBAZOLE
    • 9-heptadecan-9-yl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
    • 9-(9-Heptadecanyl)carbazole-2,7-diboronic Acid Bis(pinacol) Ester
    • 9-(1-n-Octylnonyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
    • 9-(1-n-Octylnonyl)carbazole-2,7-diboronic Acid Bis(pinacol) Ester
    • 9-(1-Octylnonyl)carbazole-2,7-bis(boronic acid pinacol ester)
    • AK123236
    • C41H65B2NO4
    • XMKFCPVHTTWWCK-UHFFFAOYSA-N
    • 6553AC
    • 3,2-dioxaborolan-2-yl)-9H-carbazole
    • BC001299
    • O0428
    • ST24045845
    • 261O513
    • 9-heptadecan-9-yl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbaz
    • 9-(1-Octylnonyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (ACI)
    • 2,7-Bis(4′,4′,5′,5′-tetramethyl-1′,3′,2′-dioxaborolan-2′-yl)-N-9′′-heptadecanylcarbazole
    • 9-(9-Heptadecanyl)-9H-carbazole-2,7-diboronic acid bis(pinacol) ester
    • 9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
    • MFCD16621134
    • CS-0091660
    • 9-(9-Heptadecanyl)-9H-carbazole-2,7-diboronic acid bis(pinacol) ester, 97%
    • DTXSID80679839
    • 958261-51-3
    • DS-6908
    • SCHEMBL2726948
    • AC-33720
    • DB-080346
    • AKOS016011764
    • SB66358
    • YSCH0244
    • C77308
    • MDL: MFCD16621134
    • Inchi: 1S/C41H65B2NO4/c1-11-13-15-17-19-21-23-33(24-22-20-18-16-14-12-2)44-36-29-31(42-45-38(3,4)39(5,6)46-42)25-27-34(36)35-28-26-32(30-37(35)44)43-47-40(7,8)41(9,10)48-43/h25-30,33H,11-24H2,1-10H3
    • InChI Key: XMKFCPVHTTWWCK-UHFFFAOYSA-N
    • SMILES: O1C(C)(C)C(C)(C)OB1C1C=C2C(C3C(N2C(CCCCCCCC)CCCCCCCC)=CC(B2OC(C)(C)C(C)(C)O2)=CC=3)=CC=1

Computed Properties

  • Exact Mass: 657.51
  • Monoisotopic Mass: 657.51
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 48
  • Rotatable Bond Count: 17
  • Complexity: 895
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.8

Experimental Properties

  • Color/Form: No data available
  • Density: 1.01
  • Melting Point: 144.0 to 148.0 deg-C
  • Boiling Point: 695.7°C at 760 mmHg
  • Flash Point: 374.5±29.6 °C
  • PSA: 41.85000
  • LogP: 10.43520

9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole Security Information

9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole Pricemore >>

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TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
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abcr
AB440822-250 mg
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole, 95%; .
958261-51-3 95%
250MG
€92.30 2023-07-18
abcr
AB440822-1 g
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole, 95%; .
958261-51-3 95%
1g
€109.00 2023-07-18
abcr
AB440822-5 g
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole, 95%; .
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5g
€319.10 2023-01-09

9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  overnight, 80 °C
Reference
A-π-D-π-A type small molecule solar cell acceptor material based on thiophene indenone and carbazole and preparation method thereof
, China, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  4 h, 87 °C
Reference
Bipolar fluorophores based on intramolecular charge-transfer moieties of sulfone for nondoped deep blue solution-processed organic light-emitting diodes
Cao, Liang; Zhang, Lei; Wei, Qiang; Zhang, Jiasen; Chen, Dongjun; et al, Dyes and Pigments, 2020, 176,

Production Method 3

Reaction Conditions
1.1 Reagents: Lithium bromide Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 1 h, -78 °C; -78 °C → rt; 21 h, rt
1.3 Reagents: Methanol
Reference
The conjugated polymer containing sulfanyl group substituted thienopyrazine derivative as monomer segment, the production method and the organic thin film solar cell thereof
, Japan, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
1.2 -78 °C; -78 °C → rt; overnight, rt
Reference
Saturated red electroluminescence from thermally activated delayed fluorescence conjugated polymers
Zhan, Hongmei; Wang, Yanjie; Li, Kuofei; Chen, Yuannan; Yi, Xiaohu; et al, Frontiers in Chemistry (Lausanne, 2020, 8,

Production Method 5

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C; 10 h, -78 °C → rt
Reference
2,1,3-Benzothiadiazole dithiophene derivative bromide and carbazole conjugated polymer and its synthesis method
, China, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 overnight, -78 °C
1.3 Reagents: Water
Reference
Production of organic semiconductor material containing amine oxide group for OLED
, China, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 overnight, -78 °C
Reference
Conjugated polyelectrolyte photoelectric material based on polycarbazole and its application
, China, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  8 h, 90 °C
Reference
Alternating Copolymers of Carbazole and Triphenylamine with Conjugated Side Chain Attaching Acceptor Groups: Synthesis and Photovoltaic Application
Zhang, Zhi-Guo; Liu, Yi-Liang; Yang, Yang; Hou, Ke-Yue; Peng, Bo; et al, Macromolecules (Washington, 2010, 43(22), 9376-9383

Production Method 9

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.2 1 h, -78 °C
Reference
Polycarbazole-polybenzothiadiazole containing tetrafluorophenylene groups with good thermal stability for energy conversion device
, Korea, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.2 1 h, -78 °C
Reference
Alkyloxytrifluoromethylbenzoimidazole-based polymer for energy conversion device
, Korea, , ,

Production Method 11

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.2 1 h, -78 °C
Reference
Polybenzimidazoles having alkoxy groups with good photoelectric conversion efficiency for photoelectric conversion devices
, Korea, , ,

Production Method 12

Reaction Conditions
1.1 Reagents: Manganese oxide (MnO2) Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.2 1 h, -78 °C
Reference
Polymer with trifluoromethyl benzimidazole and energy conversion element using it
, Korea, , ,

Production Method 13

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 1 h, -78 °C; -78 °C → rt; overnight, rt
Reference
A selenophene analogue of PCDTBT: selective fine-tuning of LUMO to lower of the bandgap for efficient polymer solar cells
Kim, Boram; Yeom, Hye Rim; Yun, Myoung Hee; Kim, Jin Young; Yang, Changduk, Macromolecules (Washington, 2012, 45(21), 8658-8664

Production Method 14

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  2 h, -78 °C
1.2 4 h, -78 °C; 40 h, rt
Reference
Quinoxaline-based organic semiconductor compound for organic solar cell and organic thin film transistor, manufacturing method thereof, and organic electronic device thereof
, Korea, , ,

Production Method 15

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 1 h, -78 °C; -78 °C → rt; 24 h, rt
Reference
Monomer and electroluminescent polymer, its preparation method and application
, China, , ,

Production Method 16

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 2 h, -78 °C
1.2 -78 °C → rt; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  45 min, acidified, rt
Reference
Synthesis of novel dithienothiophene- and 2,7-carbazole-based conjugated polymers and H-bonded effects on electrochromic and photovoltaic properties
Fang, Hsiao-Ping; Lin, Jia-Wei; Chiang, I.-Hung; Chu, Chih-Wei; Wei, Kung-Hwa; et al, Journal of Polymer Science, 2012, 50(24), 5011-5022

9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole Raw materials

9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole Preparation Products

9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:958261-51-3)9-(1-Octylnonyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Order Number:sfd18349
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
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Amadis Chemical Company Limited
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(CAS:958261-51-3)9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Order Number:A858808
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Purity:99%
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SunaTech Inc.
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(CAS:958261-51-3)9-(1-Octylnonyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
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Quantity:5g
Purity:98
Pricing Information Last Updated:Friday, 25 July 2025 14:34
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Additional information on 9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole: A High-Performance Organic Semiconductor Material

In the rapidly evolving field of organic electronics, 9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (CAS No. 958261-51-3) has emerged as a critical compound for advanced applications. This carbazole-based derivative is renowned for its exceptional charge transport properties, making it a cornerstone in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). Its unique molecular structure, featuring dioxaborolane functional groups, enhances stability and solubility, addressing key challenges in organic semiconductor fabrication.

The growing demand for flexible electronics and sustainable energy solutions has propelled interest in this compound. Researchers and engineers are particularly drawn to its high hole mobility and thermal stability, which are vital for next-generation displays and wearable technology. Recent studies highlight its potential in perovskite solar cells, where it acts as an efficient hole-transporting material (HTM), significantly improving device efficiency. This aligns with the global push toward renewable energy, a topic dominating scientific and industrial discourse.

From a synthetic chemistry perspective, the 9-(Heptadecan-9-yl) side chain in this compound ensures excellent processability, enabling solution-based deposition techniques like inkjet printing and spin-coating. This feature is crucial for large-scale manufacturing, reducing costs and environmental impact compared to traditional silicon-based methods. Moreover, the tetramethyl-dioxaborolane groups facilitate Suzuki-Miyaura cross-coupling reactions, a cornerstone of conjugated polymer synthesis, further expanding its utility in materials science.

Industry trends indicate a surge in searches for "high-efficiency OLED materials" and "solution-processable semiconductors", reflecting the compound’s relevance. Its compatibility with roll-to-roll processing—a technique pivotal for flexible electronics production—positions it as a frontrunner in commercial applications. Additionally, its low toxicity profile and compliance with green chemistry principles resonate with regulatory and consumer demands for safer alternatives.

In summary, 9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole represents a paradigm shift in organic electronic materials. Its multifaceted advantages—from enhanced performance to scalable synthesis—make it indispensable for innovators tackling challenges in energy harvesting, display technology, and beyond. As research continues, this compound is poised to unlock new frontiers in smart materials and sustainable technologies.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:958261-51-3)9-(1-Octylnonyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
sfd18349
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:958261-51-3)9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
A858808
Purity:99%/99%
Quantity:5g/25g
Price ($):162.0/567.0
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